Cas no 1998567-04-6 ((2R)-2-{[(propan-2-yloxy)carbonyl]oxy}propanoic acid)

(2R)-2-{[(Propan-2-yloxy)carbonyl]oxy}propanoic acid is a chiral carboxylic acid derivative featuring an isopropoxycarbonyloxy functional group. Its stereospecific (R)-configuration makes it valuable in asymmetric synthesis and pharmaceutical applications, where enantiomeric purity is critical. The compound’s reactive ester moiety allows for efficient derivatization, enabling its use as an intermediate in peptide coupling or prodrug design. Its stability under controlled conditions and compatibility with common organic solvents enhance its utility in fine chemical synthesis. The presence of both carboxyl and carbonate ester groups offers versatility in further functionalization, making it a useful building block for specialized organic transformations. Proper handling under inert conditions is recommended to preserve its integrity.
(2R)-2-{[(propan-2-yloxy)carbonyl]oxy}propanoic acid structure
1998567-04-6 structure
Product name:(2R)-2-{[(propan-2-yloxy)carbonyl]oxy}propanoic acid
CAS No:1998567-04-6
MF:C7H12O5
MW:176.167182922363
CID:5834158
PubChem ID:165518185

(2R)-2-{[(propan-2-yloxy)carbonyl]oxy}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-{[(propan-2-yloxy)carbonyl]oxy}propanoic acid
    • Propanoic acid, 2-[[(1-methylethoxy)carbonyl]oxy]-, (2R)-
    • 1998567-04-6
    • EN300-4758306
    • Inchi: 1S/C7H12O5/c1-4(2)11-7(10)12-5(3)6(8)9/h4-5H,1-3H3,(H,8,9)/t5-/m1/s1
    • InChI Key: OCGUSHVLKCRKSK-RXMQYKEDSA-N
    • SMILES: C(O)(=O)[C@H](OC(OC(C)C)=O)C

Computed Properties

  • Exact Mass: 176.06847348g/mol
  • Monoisotopic Mass: 176.06847348g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.8Ų
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.179±0.06 g/cm3(Predicted)
  • Boiling Point: 255.5±23.0 °C(Predicted)
  • pka: 2.77±0.10(Predicted)

(2R)-2-{[(propan-2-yloxy)carbonyl]oxy}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-4758306-1.0g
(2R)-2-{[(propan-2-yloxy)carbonyl]oxy}propanoic acid
1998567-04-6
1g
$1357.0 2023-06-05
Enamine
EN300-4758306-10.0g
(2R)-2-{[(propan-2-yloxy)carbonyl]oxy}propanoic acid
1998567-04-6
10g
$5837.0 2023-06-05
Enamine
EN300-4758306-2.5g
(2R)-2-{[(propan-2-yloxy)carbonyl]oxy}propanoic acid
1998567-04-6
2.5g
$2660.0 2023-06-05
Enamine
EN300-4758306-0.5g
(2R)-2-{[(propan-2-yloxy)carbonyl]oxy}propanoic acid
1998567-04-6
0.5g
$1058.0 2023-06-05
Enamine
EN300-4758306-5.0g
(2R)-2-{[(propan-2-yloxy)carbonyl]oxy}propanoic acid
1998567-04-6
5g
$3935.0 2023-06-05
Enamine
EN300-4758306-0.25g
(2R)-2-{[(propan-2-yloxy)carbonyl]oxy}propanoic acid
1998567-04-6
0.25g
$672.0 2023-06-05
Enamine
EN300-4758306-0.05g
(2R)-2-{[(propan-2-yloxy)carbonyl]oxy}propanoic acid
1998567-04-6
0.05g
$315.0 2023-06-05
Enamine
EN300-4758306-0.1g
(2R)-2-{[(propan-2-yloxy)carbonyl]oxy}propanoic acid
1998567-04-6
0.1g
$470.0 2023-06-05

Additional information on (2R)-2-{[(propan-2-yloxy)carbonyl]oxy}propanoic acid

Comprehensive Overview of (2R)-2-{[(propan-2-yloxy)carbonyl]oxy}propanoic acid (CAS No. 1998567-04-6)

The compound (2R)-2-{[(propan-2-yloxy)carbonyl]oxy}propanoic acid (CAS No. 1998567-04-6) is a chiral carboxylic acid derivative with significant applications in pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure, featuring a propan-2-yloxy carbonyl group, makes it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly interested in this compound due to its potential in enantioselective synthesis and drug development.

One of the most searched questions about (2R)-2-{[(propan-2-yloxy)carbonyl]oxy}propanoic acid revolves around its synthetic routes and stereochemical purity. The compound's chiral center at the 2-position is critical for its biological activity, making it a focal point for studies on asymmetric catalysis. Recent advancements in green chemistry have also sparked interest in eco-friendly synthesis methods for this molecule, aligning with global sustainability trends.

In the pharmaceutical industry, (2R)-2-{[(propan-2-yloxy)carbonyl]oxy}propanoic acid is often explored for its role in prodrug design. Prodrugs are biologically inactive compounds that convert into active drugs within the body, improving bioavailability and reducing side effects. This compound's ester linkage and carboxylic acid functionality make it an ideal candidate for such applications, particularly in targeted drug delivery systems.

Another hot topic is the compound's solubility and stability under various conditions. Researchers frequently search for data on its pH-dependent behavior and degradation pathways, which are crucial for formulation development. The propan-2-yloxy carbonyl group contributes to its lipophilicity, a property highly valued in drug design for enhancing membrane permeability.

The agrochemical sector also benefits from (2R)-2-{[(propan-2-yloxy)carbonyl]oxy}propanoic acid, particularly in the synthesis of chiral pesticides. Its enantiomeric purity ensures higher efficacy and lower environmental impact, addressing the growing demand for sustainable crop protection solutions. This aligns with the increasing regulatory focus on stereoselective agrochemicals.

Analytical methods for characterizing (2R)-2-{[(propan-2-yloxy)carbonyl]oxy}propanoic acid, such as HPLC and NMR spectroscopy, are frequently discussed in scientific literature. Accurate quantification of its enantiomeric excess is essential for quality control in industrial applications. Recent studies have also explored computational modeling to predict its physicochemical properties, a trend driven by the rise of AI in chemistry.

In conclusion, (2R)-2-{[(propan-2-yloxy)carbonyl]oxy}propanoic acid (CAS No. 1998567-04-6) is a versatile compound with broad applications in life sciences and material chemistry. Its chiral nature, synthetic flexibility, and functional groups make it a subject of ongoing research, particularly in fields prioritizing sustainability and precision medicine. As industries continue to innovate, this compound is poised to play a pivotal role in advancing green synthesis and enantioselective catalysis.

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